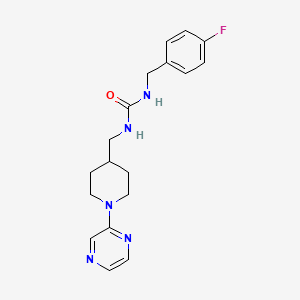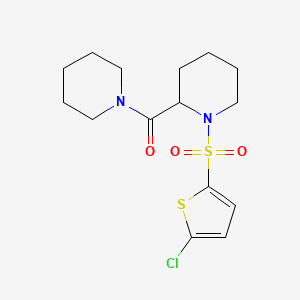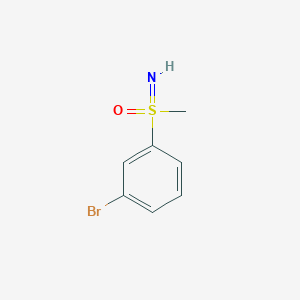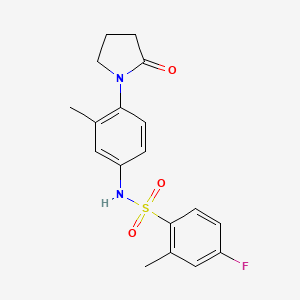![molecular formula C17H20N4O2 B2493130 1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034321-20-3](/img/structure/B2493130.png)
1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Substituent Effects on Pyrid-2-yl Ureas
Research has explored the conformational isomerism and complexation behaviors of pyrid-2-yl ureas, highlighting how substituents can influence molecular structures and interactions. A study by Chien et al. (2004) investigated the equilibria between conformational isomers of pyrid-2-yl ureas, demonstrating preferences for certain forms based on substituents, which facilitated complexation with cytosine. These findings suggest a potential application in molecular recognition and sensor development (Chia-Hui Chien et al., 2004).
Synthesis and Properties of Ureas
Another area of application is in the synthesis and evaluation of urea derivatives for biological activity. For example, D'yachenko et al. (2019) synthesized a series of 1,3-disubstituted ureas with inhibitory activity against human soluble epoxide hydrolase, showcasing the therapeutic potential of urea derivatives (V. D'yachenko et al., 2019).
Self-Assembly and Complexation-Induced Unfolding
The self-assembly of heterocyclic ureas into complex structures through hydrogen bonding is another significant research application. Corbin et al. (2001) described how heterocyclic ureas can form multiply hydrogen-bonded complexes, which are crucial for developing novel materials with specific mechanical and structural properties (Perry S. Corbin et al., 2001).
Anion Tuning of Rheological and Morphological Properties
Gelation properties of urea derivatives have been studied for their dependence on anionic components. Lloyd and Steed (2011) examined how the morphology and rheology of urea-based gels can be tuned using different anions, which could be exploited in designing responsive materials (G. Lloyd & J. Steed, 2011).
Catalysis and Organic Synthesis
Research on urea derivatives also extends to their use in catalysis and organic synthesis. Brahmachari and Banerjee (2014) highlighted the role of urea as an organo-catalyst in the synthesis of heterocyclic compounds, indicating the versatility of urea derivatives in facilitating diverse chemical reactions (G. Brahmachari & B. Banerjee, 2014).
特性
IUPAC Name |
1-(oxan-4-yl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(21-15-5-10-23-11-6-15)20-12-14-2-1-7-19-16(14)13-3-8-18-9-4-13/h1-4,7-9,15H,5-6,10-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCNCGCHDKIGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2493055.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine](/img/structure/B2493059.png)
![N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2493060.png)

![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2493066.png)

![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)

